molecular formula C22H15Br2N3O6 B11542623 3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11542623
M. Wt: 577.2 g/mol
InChI Key: WFBDSWATYPQOFJ-BRJLIKDPSA-N
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Description

3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound that features multiple functional groups, including bromine, nitro, phenoxy, and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-bromo-4-nitrophenoxyacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-formylphenyl 2-bromobenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy and hydrazinylidene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with various biological targets, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various modes of interaction, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{2-[(2-chloro-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
  • 3-[(E)-{2-[(2-fluoro-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-fluorobenzoate

Uniqueness

Compared to similar compounds, 3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The combination of bromine and nitro groups may also enhance its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C22H15Br2N3O6

Molecular Weight

577.2 g/mol

IUPAC Name

[3-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H15Br2N3O6/c23-18-7-2-1-6-17(18)22(29)33-16-5-3-4-14(10-16)12-25-26-21(28)13-32-20-9-8-15(27(30)31)11-19(20)24/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

WFBDSWATYPQOFJ-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Br

Origin of Product

United States

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